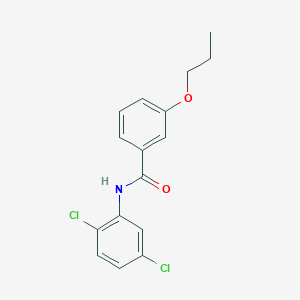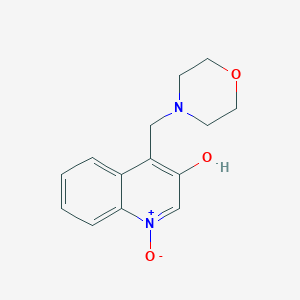
4-(4-morpholinylmethyl)-3-quinolinol 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinylmethyl)-3-quinolinol 1-oxide, also known as NMO, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. NMO is a quinone derivative that contains a morpholine ring, which makes it highly reactive and capable of undergoing various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-morpholinylmethyl)-3-quinolinol 1-oxide is based on its ability to undergo redox reactions, which involve the transfer of electrons between molecules. This compound can act as both an oxidant and a reductant, depending on the reaction conditions. In the presence of ROS, this compound undergoes a one-electron oxidation to form a highly reactive semiquinone radical, which can react with other molecules to produce more ROS. This compound can also undergo a two-electron reduction to form a hydroquinone derivative, which can act as an antioxidant by scavenging ROS.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can act as an antioxidant and protect cells from oxidative stress. At higher concentrations, this compound can induce oxidative stress and cause cell damage or death. This compound has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and NADPH oxidase, which are involved in the metabolism of drugs and the production of ROS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-morpholinylmethyl)-3-quinolinol 1-oxide in lab experiments is its high reactivity, which allows it to be used in a wide range of chemical reactions. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is its potential toxicity, especially at high concentrations. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-morpholinylmethyl)-3-quinolinol 1-oxide, including the development of new synthetic methods, the optimization of its use as a fluorescent probe and redox mediator, and the exploration of its potential as a therapeutic agent for diseases related to oxidative stress. Further studies are also needed to understand the mechanism of action of this compound and its interactions with other molecules in living cells.
Synthesemethoden
The synthesis of 4-(4-morpholinylmethyl)-3-quinolinol 1-oxide involves the reaction of 4-hydroxyquinoline with paraformaldehyde and morpholine in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then oxidized to form this compound. The yield of this compound can be improved by using a higher concentration of paraformaldehyde and a longer reaction time.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylmethyl)-3-quinolinol 1-oxide has been used in a wide range of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells, as a redox mediator in electrochemical biosensors, and as a photosensitizer in photodynamic therapy. This compound has also been used to study the mechanism of action of various enzymes, such as cytochrome P450 and NADPH oxidase.
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-1-oxidoquinolin-1-ium-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14-10-16(18)13-4-2-1-3-11(13)12(14)9-15-5-7-19-8-6-15/h1-4,10,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQCHSRBIQAVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=[N+](C3=CC=CC=C32)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

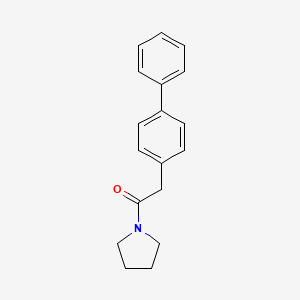
![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![1-(4-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4992335.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)

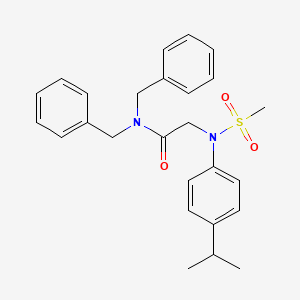
![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)
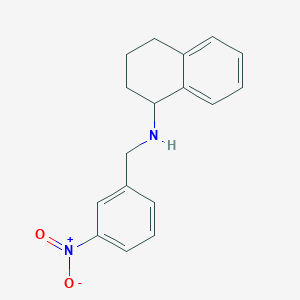
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)
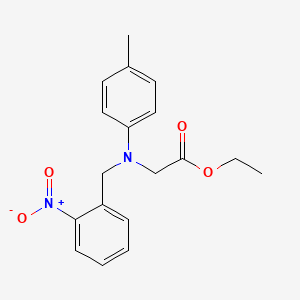
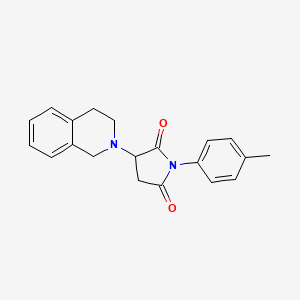
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4992385.png)
